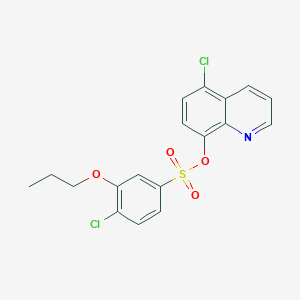
5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate is a chemical compound that is used for scientific research . It is also known by the registry number ZINC000041096867 .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, is a critical process for chemical modifications. Among the various methodologies, Steglich conditions provide the easiest and mild pathways . O-Acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction for the synthesis of 5-chloroquinolin-8-yl-benzoates .Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of these compounds depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学的研究の応用
Antimicrobial and Antifungal Activities
Research has demonstrated the potential of sulfonamide-substituted 8-hydroxyquinoline derivatives in enhancing antimicrobial and antifungal activities. A study by Dixit et al. (2010) synthesized a bi-dentate ligand with both 8-hydroxyquinolines and sulfonamides within a single molecular framework. The study found significant increases in antimicrobial and antifungal activities of the synthesized compound compared to the parent 8-hydroxyquinoline and sulfonamides, highlighting its potential for developing new antimicrobial agents (Dixit et al., 2010).
Cancer Research
The pro-apoptotic effects of new sulfonamide derivatives on cancer cells have been investigated, revealing that these compounds can significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes. This suggests a potential pathway for the development of cancer therapeutics by activating apoptotic genes through p38/ERK phosphorylation (Cumaoğlu et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds based on sulfonamides containing 8-aminoquinoline ligands have been explored. Silva et al. (2008) synthesized coordination compounds with CuII and ZnII, providing insights into the distorted tetrahedral environment of these complexes. This research contributes to the understanding of the physicochemical properties of such compounds, potentially useful in various scientific applications (Silva et al., 2008).
Antioxidant Additives for Lubricating Oils
Investigations into quinazolones as antioxidant additives for lubricating oils have shown promising results. Habib et al. (2014) synthesized compounds that exhibited high antioxidant activity, highlighting the potential of these derivatives in enhancing the performance and lifespan of lubricating oils (Habib et al., 2014).
将来の方向性
The future directions for the research of 5-Chloroquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate and similar compounds include the development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . There is also a need to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO4S/c1-2-10-24-17-11-12(5-6-15(17)20)26(22,23)25-16-8-7-14(19)13-4-3-9-21-18(13)16/h3-9,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDOBWNTDKVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

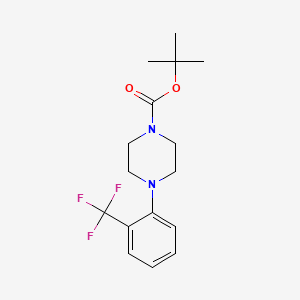
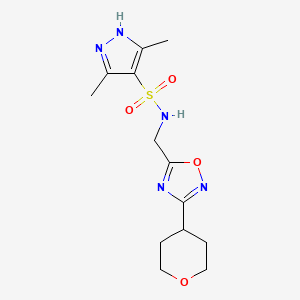
![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2782325.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)
![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2782330.png)


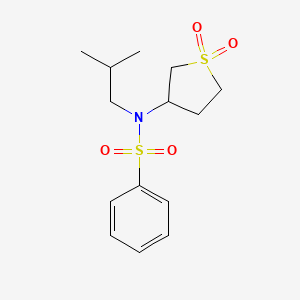
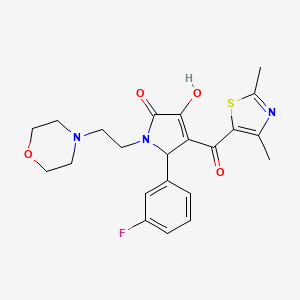
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2782337.png)
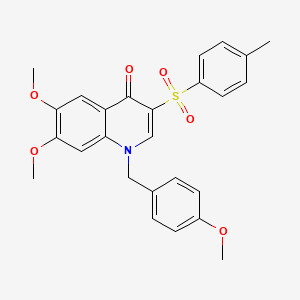
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)